Octahydropyrrolo[1,2-a][1,4]diazepin-5-one
Overview
Description
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one is a chemical compound with the CAS Number: 1000577-71-8 . It has a molecular weight of 154.21 . The IUPAC name for this compound is octahydro-5H-pyrrolo[1,2-a][1,4]diazepin-5-one .
Molecular Structure Analysis
The molecular structure of Octahydropyrrolo[1,2-a][1,4]diazepin-5-one contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 seven-membered ring, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one is an oil at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Organic Chemistry
- Scientific Field : Organic Chemistry
- Application Summary : Octahydropyrrolo[1,2-a][1,4]diazepin-5-one is used in the synthesis of 1,5-benzodiazepine-2,3-dicarboxylates . These compounds are important because they exhibit a wide range of pharmacological and biological activities, such as antidepressant, anti-inflammatory, anticonvulsant, antiepileptic, antibacterial, and analgesic .
- Methods of Application : The synthesis of 1,5-benzodiazepine-2,3-dicarboxylates is achieved by one-pot three-component domino reactions in the presence of a catalytic amount of γ-Fe 2 O 3 @SiO 2 /Ce (OTf) 3 in EtOH at ambient temperature . A total of 32 2,5-dihydro-1 H -1,5-benzodiazepine-2,3-dicarboxylates and 2-methyl-2,3-dihydro-1 H -1,5-benzodiazepine-2,3-dicarboxylates with enamine or imine structure of the heterocycle, respectively, were obtained in good yields by reacting substituted 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate .
- Results or Outcomes : The salient features of this reaction include short reaction time, mild reaction conditions, moderate to excellent yields, recyclability of the catalyst, and wide substrate scope .
Synthesis of 1,4-Benzodiazepine-5-one Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of 1,4-benzodiazepine-5-one derivatives, which possess remarkable biological activities .
- Methods of Application : The approach involves anthranilamide reacting with cyano-ester epoxide in free-solvent conditions, using Ni2P2O7 as a new heterogeneous catalyst .
- Results or Outcomes : By optimizing reaction conditions, including the solvent and the amount of the catalyst, excellent yields of up to 95% for 1,4-benzodiazepine-5-one derivatives were achieved in a considerably shorter reaction time and green reaction conditions .
Synthesis of Midazolam and Its Analogues
- Scientific Field : Medicinal Chemistry
- Application Summary : Midazolam, an imidazobenzodiazepine, has been synthesized using isocyanide reagents . Midazolam is an important medicinal compound with various pharmacological properties such as anesthetic, sedative, hypnotic, anticonvulsant, muscle relaxant, and anxiolytic activities .
- Methods of Application : In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to the formation of imidazobenzodiazepine .
- Results or Outcomes : Two improved and scalable methods for the synthesis of midazolam and its analogues have been described . The methods resulted in satisfactory yield and decreased the number of synthetic steps compared to previous methods .
Synthesis of 1,5-Benzodiazepine-2,3-Dicarboxylates
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of 1,5-benzodiazepine-2,3-dicarboxylates by one-pot three-component domino reactions . These compounds exhibit a wide range of pharmacological and biological activities .
- Methods of Application : The synthesis is achieved in the presence of a catalytic amount of γ-Fe 2 O 3 @SiO 2 /Ce (OTf) 3 in EtOH at ambient temperature . A total of 32 2,5-dihydro-1 H -1,5-benzodiazepine-2,3-dicarboxylates and 2-methyl-2,3-dihydro-1 H -1,5-benzodiazepine-2,3-dicarboxylates with enamine or imine structure of the heterocycle, respectively, were obtained in good yields .
- Results or Outcomes : The salient features of this reaction include short reaction time, mild reaction conditions, moderate to excellent yields, recyclability of the catalyst, and wide substrate scope .
Synthesis of Pyrrolo[1,4]Benzodiazepines
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrolo[1,4]benzodiazepines are tricyclic compounds that possess a wide range of biological activities . Several derivatives of the less studied pyrrolo[1,2-d][1,4]benzodiazepines were found to be potent non-nucleoside HIV-1 reverse transcriptase inhibitors .
- Methods of Application : The synthesis of these compounds involves specific chemical reactions .
- Results or Outcomes : The broad spectrum of biological activities of pyrrolo[1,2-a][1,4]benzodiazepines has maintained the interest of researchers to date .
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-3-4-9-6-7-2-1-5-10(7)8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLGFFJQGYPBOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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